

Spectral Data Analysis of 2-Chloro-4(1H)-pyridinone: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloro-4(1H)-pyridinone

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This technical guide provides a comprehensive overview of the spectral data for **2-Chloro-4(1H)-pyridinone**, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.^[1] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Understanding Tautomerism in 2-Chloro-4(1H)-pyridinone

A critical aspect of the chemistry of **2-Chloro-4(1H)-pyridinone** is its existence in a tautomeric equilibrium with 2-chloro-4-hydroxypyridine.^[2] The pyridone form contains a carbonyl group within the ring, while the hydroxypyridine form features a hydroxyl group. The spectral data presented in this guide reflects the characteristics of the predominant tautomeric form under typical analytical conditions, which is generally the 2-chloro-4-hydroxypyridine form.^[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For **2-Chloro-4(1H)-pyridinone**, both ^1H and ^{13}C NMR provide valuable insights into its molecular framework.

^1H NMR Spectral Data

The ^1H NMR spectrum of 2-chloro-4-hydroxypyridine provides information about the electronic environment of the protons on the pyridine ring.[3]

Chemical Shift (δ) ppm	Multiplicity	Protons
~7.9	Doublet	H-6
~6.9	Doublet of doublets	H-5
~6.7	Doublet	H-3

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration. The data presented is interpreted from the spectrum available from ChemicalBook.[4]

^{13}C NMR Spectral Data

While a specific experimental spectrum for 2-chloro-4-hydroxypyridine was not available in the searched resources, the expected chemical shifts can be predicted based on the structure and known values for similar pyridine derivatives. The ^{13}C NMR spectrum is expected to show five distinct signals for the carbon atoms of the pyridine ring.[3]

Carbon Atom	Expected Chemical Shift (δ) ppm
C-2	150-160
C-3	110-120
C-4	160-170
C-5	115-125
C-6	140-150

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-chloro-4-hydroxypyridine is expected to show characteristic absorption bands for the O-H, C=C, and C-N bonds of the aromatic ring, as well as the C-Cl bond.

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
3200-3600	O-H	Stretching (broad)
1600-1650	C=C / C=N	Ring stretching
1450-1550	C=C	Aromatic ring stretching
1200-1300	C-O	Stretching
700-800	C-Cl	Stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

For **2-Chloro-4(1H)-pyridinone** (molecular weight: 129.54 g/mol), the mass spectrum is expected to show a molecular ion peak.[3]

m/z	Ion
129/131	[M] ⁺ (Molecular ion)
94	[M-Cl] ⁺
66	[M-Cl-CO] ⁺

Note: The presence of the chlorine isotope (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M/M+2 pattern for chlorine-containing fragments.

Experimental Protocols

The following are generalized protocols for obtaining the spectral data discussed.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

- **Analysis:** Transfer the solution to an NMR tube. Acquire ^1H and ^{13}C NMR spectra on a spectrometer, typically operating at a frequency of 300 MHz or higher for ^1H NMR.
- **Data Processing:** Process the raw data using appropriate software to obtain the final spectrum. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation:** For a solid sample, the KBr pellet method is common. Mix a small amount of the compound with dry potassium bromide powder and press the mixture into a thin, transparent pellet.
- **Analysis:** Place the pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm^{-1} .
- **Background Correction:** A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

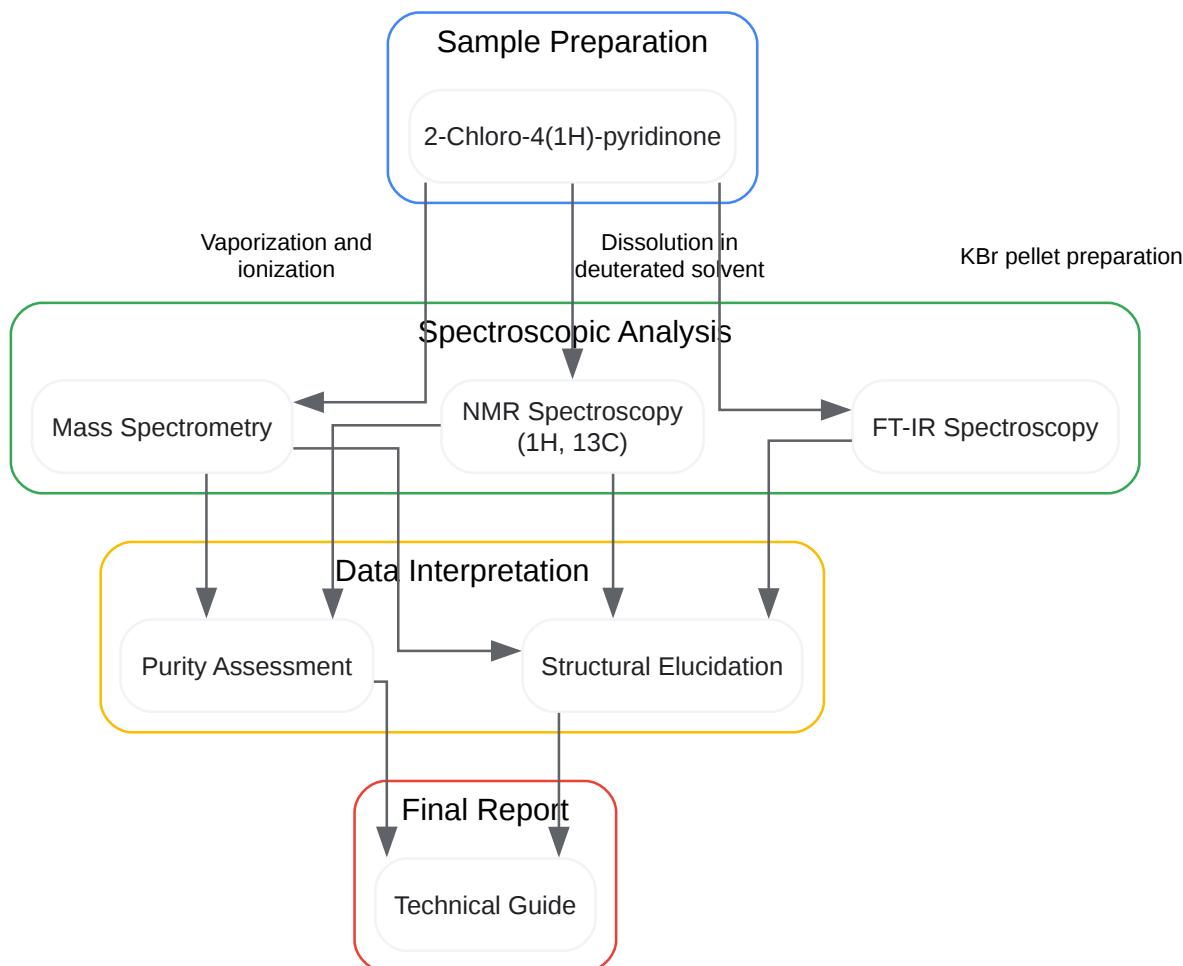
Electron Ionization Mass Spectrometry (EI-MS)

- **Sample Introduction:** Introduce a small amount of the volatile sample into the mass spectrometer, where it is heated to vaporization.
- **Ionization:** Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
- **Analysis:** Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer.
- **Detection:** Detect the ions to generate the mass spectrum.

Analytical Workflow

The following diagram illustrates the logical workflow for the spectral analysis of **2-Chloro-4(1H)-pyridinone**.

Workflow for the Spectral Analysis of 2-Chloro-4(1H)-pyridinone

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Caption: A logical workflow for the spectral analysis of **2-Chloro-4(1H)-pyridinone**.

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